[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid
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Overview
Description
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid typically involves the reaction of anthracene derivatives with boronic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The anthracene moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the anthracene moiety can produce dihydroanthracene derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can help in studying biological processes and detecting specific biomolecules .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and electronic devices, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The anthracene moiety can participate in π-π interactions and fluorescence-based mechanisms .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes and as a scintillator.
Phenylboronic Acid: A simpler boronic acid derivative used in organic synthesis and as a sugar sensor.
Anthracene-9-boronic Acid: A derivative with the boronic acid group directly attached to the anthracene ring.
Uniqueness
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is unique due to the combination of the anthracene moiety and the boronic acid group, which imparts both fluorescence and reactivity towards nucleophiles. This dual functionality makes it particularly valuable in applications requiring both properties .
Properties
CAS No. |
920275-78-1 |
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Molecular Formula |
C22H20BNO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[2-[(anthracen-1-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-11-4-3-8-20(22)15-24-14-19-10-5-9-18-12-16-6-1-2-7-17(16)13-21(18)19/h1-13,24-26H,14-15H2 |
InChI Key |
QFHJICDZKRWWPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=CC=CC3=CC4=CC=CC=C4C=C32)(O)O |
Origin of Product |
United States |
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